molecular formula C19H23NO3 B8413210 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide

3-benzyloxy-N,N-diethyl-4-methoxy-benzamide

Cat. No. B8413210
M. Wt: 313.4 g/mol
InChI Key: UKTLSQVZZNKUTL-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

A solution of 3-benzyloxy-4-methoxy-benzoyl chloride (35.01 g, 0.127 mole), prepared as described in example 54, in CH2Cl2 (200 ml) was dropwise added at 5-10° C. with diethylamine (131 ml, 92.54 g, 1.27 mole) in CH2Cl2 (130 ml). The mixture was evaporated to dryness, dissolved in ethyl acetate, washed with water, 2% KHSO4, water again and NaHCO3, anhydrified over Na2SO4 and brought to dryness. The residue was taken up in petrolatum (250 ml) to give 37.65 g of the title compound (yield: 95%)
Quantity
35.01 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[C:12](Cl)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:20]([NH:22][CH2:23][CH3:24])[CH3:21]>C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[C:12]([N:22]([CH2:23][CH3:24])[CH2:20][CH3:21])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
35.01 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)Cl)C=CC1OC
Step Two
Name
Quantity
131 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, 2% KHSO4, water again

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)N(CC)CC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 37.65 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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